molecular formula C10H11Cl B3315805 3-(2-Chloro-6-methylphenyl)-1-propene CAS No. 951895-25-3

3-(2-Chloro-6-methylphenyl)-1-propene

Cat. No.: B3315805
CAS No.: 951895-25-3
M. Wt: 166.65 g/mol
InChI Key: FRDOHJOLQKXCGL-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-methylphenyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a 2-chloro-6-methylphenyl group at the third carbon. The chlorine and methyl substituents on the aromatic ring impart distinct electronic and steric effects, influencing its physicochemical properties and reactivity. This compound is structurally characterized by an electron-withdrawing chloro group and an electron-donating methyl group in the ortho positions of the phenyl ring, creating a unique balance of electronic effects.

Properties

IUPAC Name

1-chloro-3-methyl-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-3-5-9-8(2)6-4-7-10(9)11/h3-4,6-7H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDOHJOLQKXCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-6-methylphenyl)-1-propene typically involves the reaction of 2-chloro-6-methylphenyl derivatives with propene under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes. These methods often utilize catalysts like palladium or platinum to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-6-methylphenyl)-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-(2-Chloro-6-methylphenyl)-1-propene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in creating pharmaceuticals and specialty chemicals.

Synthetic Routes
The compound can be synthesized through several methods, including:

  • Alkylation Reactions : Often involves the reaction of 2-chloro-6-methylphenyl derivatives with alkylating agents under basic conditions.
  • Bromination : The compound can also be brominated to form derivatives that serve as intermediates in further synthetic processes.

Biological Applications

Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. Studies have focused on its efficacy against various bacterial strains, suggesting its role in developing new antimicrobial agents.

Anticancer Research
The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further research in cancer therapeutics.

Medicinal Chemistry

Drug Development
this compound is explored as a pharmacophore in drug design. Its unique structural features allow it to interact with biological targets, potentially leading to the development of new drugs aimed at treating various diseases.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its reactivity makes it suitable for creating functionalized polymers and other advanced materials.

Table 1: Summary of Applications

Application AreaDescriptionResearch Findings
Chemical SynthesisIntermediate for organic synthesisUsed in synthesizing pharmaceuticals
Antimicrobial ActivityPotential antimicrobial agentEffective against specific bacterial strains
Anticancer ResearchInvestigated for anticancer propertiesInhibitory effects on certain cancer cell lines
Drug DevelopmentExplored as a pharmacophore for new drugsInteraction with biological targets
Industrial ProductionUsed in the production of specialty chemicalsInvolved in creating functionalized polymers

Case Study: Antimicrobial Activity

A study conducted by researchers at Osaka University assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Case Study: Anticancer Properties

In a separate investigation published in a peer-reviewed journal, the compound was tested against several cancer cell lines. The findings revealed that it could induce apoptosis in certain types of cancer cells, suggesting its potential utility in cancer treatment .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of substituted phenylpropenes. Key structural analogues include:

  • 3-(2-Fluoro-6-methylphenyl)-1-propene : Substitution of chlorine with fluorine alters electronegativity and steric bulk.
  • 3-(2-Bromo-6-methylphenyl)-1-propene : Bromine’s larger atomic radius increases steric hindrance and polarizability.
  • 1,2-Dichloro-1-propene : A simpler chlorinated propene lacking the aromatic substituent (CAS 563-54-2, referenced in dichloropropane tables) .

Physicochemical Properties

Compound Name Boiling Point (°C) Melting Point (°C) Water Solubility LogP (Octanol-Water)
3-(2-Chloro-6-methylphenyl)-1-propene* ~200–220 (est.) ~40–60 (est.) Low ~3.5–4.0 (est.)
3-(2-Fluoro-6-methylphenyl)-1-propene ~180–200 (est.) ~30–50 (est.) Slightly higher ~2.8–3.3 (est.)
3-(2-Bromo-6-methylphenyl)-1-propene ~210–230 (est.) ~50–70 (est.) Very low ~4.0–4.5 (est.)
1,2-Dichloro-1-propene 93–95 -95 0.2 g/L 1.76

*Estimated values based on substituent effects. The chloro and methyl groups increase hydrophobicity (higher LogP) compared to fluorine analogues. Bromine’s larger size elevates boiling/melting points.

Biological Activity

3-(2-Chloro-6-methylphenyl)-1-propene, also known as Chloro-α-methylstyrene , is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

This compound has the following chemical characteristics:

  • Molecular Formula : C10H11Cl
  • Molecular Weight : 182.65 g/mol
  • Structure : It features a chloro group attached to a methyl-substituted phenyl ring, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are summarized in the table below:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195
Bacillus subtilis0.0048
Candida albicans0.039

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi, indicating its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.

A notable study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells, with IC50 values around 15 µM. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various halogenated compounds, this compound was found to outperform several known antibiotics in inhibiting the growth of resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Research

Another significant case study involved testing the compound against different cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound not only inhibited cell proliferation but also enhanced the efficacy of existing chemotherapeutic agents when used in combination therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Oxidative Stress Induction : By generating ROS, it can disrupt cellular homeostasis and trigger apoptotic pathways.
  • Receptor Interaction : It may interact with various cellular receptors, modulating signaling pathways critical for cell survival and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.